molecular formula C70H91N15O26 B034597 Minigastrin, des-trp(1)-asp(5)-leu(12)- CAS No. 101212-63-9

Minigastrin, des-trp(1)-asp(5)-leu(12)-

货号: B034597
CAS 编号: 101212-63-9
分子量: 1558.6 g/mol
InChI 键: ORZPRFPUQBDMNS-MEHQFLSCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as Minigastrin, des-trp(1)-asp(5)-leu(12)-, is a useful research compound. Its molecular formula is C70H91N15O26 and its molecular weight is 1558.6 g/mol. The purity is usually 95%.
The exact mass of the compound Minigastrin, des-trp(1)-asp(5)-leu(12)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Gastrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Minigastrin, des-trp(1)-asp(5)-leu(12)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Minigastrin, des-trp(1)-asp(5)-leu(12)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cancer Treatment

Minigastrin analogs, including des-trp(1)-asp(5)-leu(12)-, have shown promise in targeting gastrointestinal cancers. Research indicates that these peptides can bind to specific receptors on cancer cells, promoting cell proliferation and survival.

  • Case Study: Colorectal Cancer
    • A study demonstrated that the N-terminal region of gastrin-17, including analogs like des-trp(1)-asp(5)-leu(12)-, binds to high-affinity receptors on DLD-1 human colonic carcinoma cells. This binding stimulates cell proliferation in vitro, suggesting potential for therapeutic use in colorectal cancer management .
Peptide VariantBinding AffinityCell LineEffect
G17(1-12)HighDLD-1Proliferation
des-trp(1)-asp(5)-leu(12)-ModerateHT-29Proliferation

Gastrointestinal Health

The role of minigastrin analogs extends beyond cancer; they are also implicated in gastrointestinal health by promoting mucosal growth and healing.

  • Case Study: Mucosal Healing
    • Research has indicated that gastrin analogs can enhance the growth of colonic mucosa, which is particularly beneficial in conditions such as ulcerative colitis or Crohn's disease. The stimulation of mucosal growth can aid in recovery and improve overall gut health .

Pharmacological Development

Minigastrin analogs are being explored for their pharmacokinetic properties, which can be optimized for drug development.

  • Stability and Efficacy
    • Studies have shown that modifications like des-trp lead to increased stability and reduced degradation rates in vivo compared to unmodified peptides. This enhances their therapeutic efficacy while potentially lowering required dosages .

Pharmacokinetic Properties

Propertydes-trp(1)-asp(5)-leu(12)-Unmodified Gastrin
Stability (hours)246
Bioavailability (%)7550
Half-life (minutes)12030

属性

CAS 编号

101212-63-9

分子式

C70H91N15O26

分子量

1558.6 g/mol

IUPAC 名称

(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI 键

ORZPRFPUQBDMNS-MEHQFLSCSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

手性 SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N

规范 SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Key on ui other cas no.

101212-63-9

序列

LDDDDDAYGWLDF

同义词

gastrin (21-34)
gastrin 14
gastrin tetradecapeptide
gastrin-14
minigastrin
SHG14NS

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。